cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime
Description
Properties
IUPAC Name |
(E)-1-cyclopropyl-1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)-N-phenylmethoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-17-9-20-21(26-13-25-20)10-19(17)23-11-18(14)22(16-7-8-16)24-27-12-15-5-3-2-4-6-15/h2-6,9-11,16H,7-8,12-13H2,1H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCFUOFPIKDKQO-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=NOCC4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)/C(=N/OCC4=CC=CC=C4)/C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the cyclopropyl group, and the final attachment of the benzyloxime group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyloxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce different reduced derivatives .
Scientific Research Applications
Chemistry
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic routes and develop novel compounds with enhanced properties.
Biology
The compound has shown promising biological activities in preliminary studies, particularly in the following areas:
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated effectiveness against various pathogens, suggesting that this compound may possess similar properties .
- Anticancer Properties : Initial research indicates potential anticancer effects, making it a candidate for further investigation in cancer treatment .
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic effects in treating diseases due to its ability to interact with specific molecular targets involved in disease pathways. Understanding these interactions is crucial for developing effective treatments .
Case Study 1: Antimicrobial Activity
A study investigating quinoline derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against various bacterial strains. The unique combination of the cyclopropyl and dioxole groups may enhance the compound's interaction with bacterial targets .
Case Study 2: Anticancer Efficacy
Research focusing on the anticancer properties of quinoline derivatives highlighted that compounds with similar structures showed cytotoxic effects on cancer cell lines. This compound is being evaluated for its potential to inhibit tumor growth through targeted molecular interactions .
Mechanism of Action
The mechanism of action of cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations :
- The target compound’s O-benzyloxime group distinguishes it from simpler analogs like ethyl carboxylates or aryl-substituted quinolinones. This moiety may enhance solubility or target binding compared to halogenated derivatives .
Table 2: Cytotoxic Activity of [1,3]Dioxolo-Containing Analogues
Key Insights :
- The O-benzyloxime in the target compound may mimic the electron-deficient benzylidene group in chromenone 4a, which showed potent cytotoxicity. However, steric bulk from the cyclopropane could limit binding efficiency .
- Methoxy groups in chromenones reduced activity, suggesting that electron-donating substituents are less favorable in this scaffold .
Biological Activity
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 866135-86-6. Its structure comprises a cyclopropyl group attached to a quinoline core, which includes a methanone group and a dioxolo ring system. The benzyloxime functional group enhances its chemical reactivity and biological properties, making it an interesting candidate for various applications.
| Feature | Description |
|---|---|
| Molecular Formula | |
| CAS Number | 866135-86-6 |
| Structural Characteristics | Cyclopropyl group, quinoline core, methanone group, dioxolo ring |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits promising antimicrobial activity . The mechanism may involve interaction with microbial enzymes or receptors critical for survival and replication. Further investigations are needed to elucidate the specific pathways involved.
Anticancer Activity
Research indicates that this compound also demonstrates anticancer properties , particularly against various human cancer cell lines. For example, derivatives of similar dioxoloquinoline compounds have shown cytotoxic effects against breast cancer cell lines such as MCF-7 and T47D.
In one study, novel derivatives were synthesized and evaluated for their cytotoxicity using the MTT assay. Among these derivatives, certain compounds exhibited significant activity against the mentioned cell lines, suggesting that modifications in the structure can enhance efficacy .
Table: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one | MCF-7 | 10 | Induces apoptosis |
| 7-(2-methoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one | T47D | 15 | Induces apoptosis |
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors that play crucial roles in cellular signaling pathways. This interaction may lead to modulation of cellular processes including apoptosis and cell cycle regulation .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the quinoline core.
- Introduction of the cyclopropyl group.
- Final attachment of the benzyloxime group.
Optimizing reaction conditions such as temperature and solvent choice is essential for achieving high yields and purity .
Q & A
Q. What are the key considerations for synthesizing cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclopropane ring formation, [1,3]dioxoloquinoline core assembly, and oxime functionalization. Key steps include:
- Quinoline Core Construction : Use of benzo[d][1,3]dioxol-5-ol derivatives as precursors, with cyclocondensation reactions under acidic or basic conditions to form the quinoline backbone .
- Oxime Formation : Reaction of the ketone group with hydroxylamine derivatives, followed by O-benzylation using benzyl halides in the presence of a base (e.g., K₂CO₃) .
- Cyclopropane Introduction : Employing cyclopropanation reagents like trimethylsulfoxonium iodide (Corey-Chaykovsky reaction) or transition-metal-catalyzed methods .
Critical Parameters : Solvent polarity (e.g., DMF for polar intermediates), reaction temperature (0–60°C to avoid decomposition), and stoichiometric control of benzyl halides to prevent over-alkylation .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Validation requires a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify characteristic peaks:
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <2 ppm error) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopropane or oxime moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates?
Methodological Answer: Contradictions often arise from rotational isomers (e.g., oxime E/Z isomerism) or solvent-induced shifts. Strategies include:
- Variable Temperature NMR : Assess dynamic equilibria by acquiring spectra at 25°C, 40°C, and 60°C to observe coalescence or splitting .
- Deuterium Exchange Experiments : Add D₂O to identify exchangeable protons (e.g., hydroxylamine NH) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign ambiguous signals .
Q. What strategies optimize cytotoxicity assays for derivatives of this compound?
Methodological Answer: Cytotoxicity studies require:
- Cell Line Selection : Prioritize cancer lines with overexpression of quinoline-targeted pathways (e.g., T47D for breast cancer, MDA-MB-231 for metastasis models) .
- Dose-Response Curves : Use a 72-hour MTT assay with 6–8 concentration points (1 nM–100 μM) to calculate IC₅₀ values .
- Apoptosis Assays : Confirm mechanism via Annexin V/PI staining or caspase-3/7 activation assays for derivatives showing <10 μM IC₅₀ .
Pitfalls : False positives from solvent toxicity (e.g., DMSO >0.1% v/v) or redox interference in MTT .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer: SAR focuses on:
- Cyclopropane Modifications : Replace cyclopropyl with spirocyclic or bicyclic groups to assess steric effects on target binding .
- Oxime Substitutions : Test O-alkyl vs. O-aryl groups (e.g., benzyl vs. p-nitrobenzyl) for metabolic stability .
- Quinoline Core Variations : Introduce electron-withdrawing groups (e.g., Cl at C8) to enhance electrophilicity and interaction with biological targets .
Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What analytical methods resolve synthetic byproducts in the final compound?
Methodological Answer: Byproduct identification requires:
- HPLC-MS/MS : Use C18 columns (ACN/0.1% formic acid gradient) to separate impurities; monitor fragments via collision-induced dissociation .
- Preparative TLC : Isolate byproducts for individual characterization (e.g., over-oxidized oxime or ring-opened dioxolo derivatives) .
- Reaction Monitoring : Employ in-situ FTIR to detect intermediates (e.g., carbonyl peaks at ~1700 cm⁻¹ for ketones vs. ~1650 cm⁻¹ for oximes) .
Q. How do researchers address low yields in O-benzyloxime formation?
Methodological Answer: Low yields (<40%) may stem from steric hindrance or competing reactions. Mitigation strategies:
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance benzylation efficiency in biphasic systems (H₂O/CH₂Cl₂) .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 48 h) and improve regioselectivity under controlled temperature (80°C) .
- Protecting Groups : Temporarily protect reactive sites (e.g., quinoline N-oxide formation) before oxime functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
